Cas no 1706456-66-7 (N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide)

N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide structure
1706456-66-7 structure
商品名:N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide
CAS番号:1706456-66-7
MF:C6H6F3N3O
メガワット:193.126551151276
CID:5191214

N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide 化学的及び物理的性質

名前と識別子

    • N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide
    • インチ: 1S/C6H6F3N3O/c1-4(13)11-5-2-10-12(3-5)6(7,8)9/h2-3H,1H3,(H,11,13)
    • InChIKey: QYHVTFWYNPSHSE-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CN(C(F)(F)F)N=C1)(=O)C

N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM508411-1g
N-(1-(Trifluoromethyl)-1H-pyrazol-4-yl)acetamide
1706456-66-7 97%
1g
$764 2022-06-12

N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide 関連文献

N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamideに関する追加情報

N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide: A Promising Compound in Modern Pharmaceutical Research

N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide, with the chemical identifier CAS No. 1706456-66-7, represents a significant advancement in the field of medicinal chemistry. This compound is characterized by its unique molecular framework, which combines the pyrazole ring with an acetamide group and a trifluoromethyl substituent. The trifluoromethyl group, in particular, plays a critical role in modulating the physicochemical properties of the molecule, including its solubility, metabolic stability, and biological activity. Recent studies have highlighted the potential of N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide as a versatile scaffold for the development of novel therapeutics targeting a wide range of pathological conditions.

The pyrazole ring is a well-known heterocyclic structure with a broad spectrum of biological activities. Its ability to interact with various biological targets, such as enzymes, receptors, and ion channels, makes it a valuable platform for drug discovery. The introduction of the trifluoromethyl group into the pyrazole ring further enhances the compound's potency by increasing its hydrophobicity and metabolic resistance. This modification is particularly relevant in the context of drug resistance, where the trifluoromethyl substituent can help overcome the limitations of traditional compounds by improving their pharmacokinetic profiles.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide through microwave-assisted methods and catalytic hydrogenation. These techniques not only reduce reaction times but also minimize the formation of byproducts, ensuring higher purity and yield. The acetamide group in this compound is known to form hydrogen bonds with target proteins, which is crucial for its biological activity. This property makes N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide a promising candidate for the development of selective inhibitors of key enzymes involved in disease progression.

One of the most notable applications of N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide is its potential in anti-inflammatory therapy. Studies published in 2023 have demonstrated its ability to modulate the NF-κB signaling pathway, which is central to the inflammatory response. By inhibiting the activation of NF-κB, this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are implicated in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. The trifluoromethyl group appears to enhance the compound's efficacy by stabilizing its interaction with the NF-κB complex, thereby increasing its therapeutic potential.

Another area of interest is the antiviral activity of N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide. Researchers have explored its potential as a targeting agent for RNA viruses, including SARS-CoV-2. Preliminary studies suggest that this compound can interfere with the viral replication cycle by inhibiting the activity of RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. The pyrazole ring is believed to bind to the active site of RdRp, while the trifluoromethyl group enhances the compound's binding affinity and metabolic stability. These findings highlight the importance of structure-activity relationship (SAR) studies in the design of antiviral agents.

Recent advances in drug delivery systems have also opened new avenues for the application of N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide. The compound's hydrophobic nature makes it an ideal candidate for liposomal delivery, which can improve its bioavailability and reduce systemic toxicity. Studies have shown that encapsulating this compound in liposomes significantly enhances its targeting efficiency to specific tissues, such as the liver and kidneys, which are often affected by metabolic disorders. This approach not only improves the therapeutic index but also minimizes the risk of off-target effects, which is a major challenge in the development of multi-target drugs.

Furthermore, the acetamide group in N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide has been explored for its anti-cancer properties. Research published in 2024 indicates that this compound can induce apoptosis in cancer cells by modulating the mitochondrial pathway. The trifluoromethyl group is thought to enhance the compound's ability to disrupt the mitochondrial membrane potential, thereby promoting programmed cell death. These findings suggest that N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide could be a valuable addition to the arsenal of chemotherapeutic agents, particularly for tumors that are resistant to conventional treatments.

Despite its promising potential, the development of N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide as a therapeutic agent requires further investigation. Key challenges include optimizing its selectivity for target proteins, minimizing toxicity, and ensuring long-term safety. Additionally, the trifluoromethyl group may introduce environmental concerns, as fluorinated compounds can persist in the environment and accumulate in the food chain. Therefore, green chemistry approaches are being explored to synthesize this compound in a more sustainable manner, reducing its ecological impact.

In conclusion, N-(1-Trifluoromethyl-1H-pyrazol-4-yl)-acetamide is a multifaceted compound with significant potential in modern pharmaceutical research. Its unique molecular structure and functional groups make it a versatile scaffold for the development of targeted therapies across a range of diseases. As research in this area continues to evolve, the trifluoromethyl group and the pyrazole ring will remain central to the design of novel therapeutics that address unmet medical needs. The ongoing exploration of structure-activity relationships and drug delivery systems will be critical in translating these findings into clinical applications that benefit patients worldwide.

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